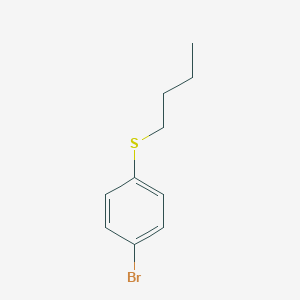

1-Bromo-4-butylthiobenzene

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-bromo-4-butylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrS/c1-2-3-8-12-10-6-4-9(11)5-7-10/h4-7H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYFJLXXVMAJKNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70560040 | |

| Record name | 1-Bromo-4-(butylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70560040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121392-35-6 | |

| Record name | 1-Bromo-4-(butylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70560040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 1-Bromo-4-(butylthio)benzene

CAS Registry Number: 121392-35-6

Molecular Formula:

Part 1: Physicochemical Profile & Molecular Weight Analysis[1][2]

The Core Metric: Molecular Weight

While the average molecular weight is 245.18 g/mol , relying solely on this number is insufficient for high-precision analytical chemistry, particularly mass spectrometry (MS).[2] 1-Bromo-4-(butylthio)benzene possesses a distinct isotopic signature due to the presence of Bromine (

Isotopic Mass Distribution (Critical for HRMS/LC-MS): Researchers characterizing this compound via Mass Spectrometry will not see a single peak at 245.[1][2]18. Instead, the spectrum will exhibit a characteristic 1:1 doublet pattern (M and M+2) driven by the bromine isotopes.[1][2]

| Isotope Combination | Exact Mass (Da) | Relative Abundance |

| 243.9921 | ~50.7% | |

| 245.9901 | ~49.3% |

Note: The presence of

Physicochemical Properties Table

The following data consolidates experimental and predicted values for process chemistry optimization.

| Property | Value | Context for Researchers |

| Physical State | Liquid / Low-melting Solid | Thioethers generally have lower melting points than sulfones.[1][2] |

| Boiling Point | ~290–300°C (Predicted) | High boiling point requires vacuum distillation for purification.[2] |

| LogP (Lipophilicity) | ~4.8 | Highly lipophilic; requires non-polar solvents (Hexanes/DCM) for extraction.[2] |

| Solubility | DCM, THF, Toluene, Acetone | Insoluble in water.[2] Compatible with standard organic reaction media.[1][2] |

| Refractive Index | ~1.58 | Useful for purity checks if HPLC is unavailable.[1][2] |

Part 2: Synthetic Methodology

Core Directive: Do not rely on transition-metal catalysis for the primary bond formation if a classical

Protocol: S-Alkylation of 4-Bromobenzenethiol

Reaction Logic: The sulfur atom in 4-bromobenzenethiol is a soft nucleophile.[1][2] Deprotonation with a mild base allows it to attack the soft electrophile (1-bromobutane) efficiently.[1][2]

Reagents:

-

Substrate: 4-Bromobenzenethiol [CAS: 106-53-6] (1.0 equiv)[1][2]

-

Base: Potassium Carbonate (

) (2.0 equiv)[1][2] -

Solvent: DMF (Dimethylformamide) or Acetone

Step-by-Step Workflow:

-

Preparation: Charge a round-bottom flask with 4-bromobenzenethiol (e.g., 10 mmol) and anhydrous DMF (20 mL).

-

Activation: Add

(20 mmol) in a single portion. Stir at room temperature for 15 minutes to generate the thiolate anion ( -

Alkylation: Add 1-bromobutane (11 mmol) dropwise via syringe.

-

Reaction: Stir at 60°C for 4–6 hours. Monitor via TLC (Hexane/EtOAc 95:5). The thiol spot (

) should disappear, replaced by the less polar sulfide ( -

Workup: Pour the mixture into ice water (100 mL) to dissolve inorganic salts. Extract with Ethyl Acetate (

mL).[1][2] -

Purification: Wash organics with brine, dry over

, and concentrate. Purify via silica gel chromatography (100% Hexanes) to remove trace disulfide byproducts.

Visualization: Synthetic Pathway

Figure 1: Williamson ether synthesis pathway. The thiolate intermediate is generated in situ, driving the displacement of bromide from the butyl chain.[2]

Part 3: Reactivity & Applications

1-Bromo-4-(butylthio)benzene is a bifunctional scaffold .[1][2] It contains two distinct reactive handles that allow orthogonal functionalization:

-

The Aryl Bromide (C-Br): A handle for cross-coupling or lithiation.[1][2]

-

The Sulfide (C-S-C): A handle for oxidation to sulfoxides/sulfones or electronic modulation.[1][2]

Metal-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The bromine atom at the para position is highly active for Palladium-catalyzed coupling.[1][2] This is the primary route for attaching this butylthio-phenyl motif to complex drug scaffolds or liquid crystal cores.[1][2]

Lithium-Halogen Exchange

Treatment with n-Butyllithium (n-BuLi) at -78°C effects a rapid Li-Br exchange.[1][2]

-

Reaction:

. -

Utility: The resulting phenyllithium species can be quenched with electrophiles (e.g., DMF to form aldehydes,

to form acids), creating derivatives like 4-(butylthio)benzaldehyde .[2]

Visualization: Divergent Reactivity

Figure 2: Divergent reactivity map.[1][2] The molecule serves as a linchpin, allowing modification of the aromatic core (left/center) or the sulfur oxidation state (right).

Part 4: Safety & Handling

Hazard Profile:

-

Skin/Eye Irritant: Like most alkyl aryl sulfides, this compound is irritating to mucous membranes.[1][2]

-

Odor: Thioethers possess a characteristic, often unpleasant, odor (though less volatile than thiols).[2] All work must be performed in a fume hood .

-

Storage: Store at -20°C (as noted in supplier data) to prevent slow oxidation to the sulfoxide by atmospheric oxygen.

References

-

United States Biological. (n.d.).[1][2] 1-Bromo-4-butylthiobenzene CAS: 121392-35-6.[1][2][4] Retrieved from [2]

-

Organic Syntheses. (2006).[1][2] Enantioselective Oxidation of an Alkyl Aryl Sulfide. (General protocol for handling 4-bromothioanisole analogs). Retrieved from [2]

-

National Institutes of Health (PubChem). (2025).[1][2] 1-Bromo-4-tert-butylbenzene (Structural analog comparison for safety/handling). Retrieved from [2]

-

Sigma-Aldrich. (n.d.).[1][2] Product Specification: 4-Bromothioanisole.[1][2][5] (Reactivity benchmark). Retrieved from

Sources

An In-depth Technical Guide to 1-Bromo-4-butylthiobenzene: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Bifunctional Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the efficient construction of complex molecular architectures is paramount. Intermediate compounds, or building blocks, that offer multiple points for chemical modification are invaluable tools for medicinal chemists. 1-Bromo-4-butylthiobenzene is one such scaffold, incorporating two key reactive sites: a bromo-substituted aromatic ring and a flexible butylthioether chain. This unique combination allows for a diverse range of chemical transformations, making it a valuable starting point for the synthesis of novel therapeutic agents.

The aryl bromide moiety is a well-established handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of a wide array of substituents to explore the structure-activity relationship (SAR) of a potential drug candidate. Simultaneously, the butylthioether group can influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, and may also serve as a site for further functionalization.

This technical guide provides a comprehensive overview of the chemical properties, a plausible and detailed synthesis protocol, predicted characterization data, and a discussion of the potential applications of this compound in the field of drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and for predicting its behavior in chemical reactions.

| Property | Value | Source |

| CAS Number | 121392-35-6 | |

| Molecular Formula | C₁₀H₁₃BrS | |

| Molecular Weight | 245.18 g/mol | |

| IUPAC Name | 1-Bromo-4-(butylthio)benzene | - |

| Storage Temperature | -20°C |

Synthesis of this compound

The most direct and efficient synthesis of this compound is through the S-alkylation of 4-bromothiophenol with a suitable butyl halide, such as 1-bromobutane. This reaction proceeds via a nucleophilic substitution mechanism, where the thiolate anion, generated in situ by a base, displaces the bromide from the alkyl halide.

The choice of base and solvent is critical for achieving a high yield and purity. A moderately strong base, such as potassium carbonate, is typically sufficient to deprotonate the weakly acidic thiophenol. A polar aprotic solvent, like N,N-dimethylformamide (DMF), is ideal for this type of reaction as it effectively solvates the cation of the base, thereby increasing the nucleophilicity of the thiolate anion, and is relatively inert to the reactants.

Below is a detailed, step-by-step experimental protocol for the synthesis of this compound, adapted from a procedure for a similar compound.[1]

Experimental Protocol: S-alkylation of 4-Bromothiophenol

Materials:

-

4-Bromothiophenol

-

1-Bromobutane

-

Potassium carbonate (anhydrous)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar, add 4-bromothiophenol (1.0 equivalent).

-

Add anhydrous N,N-dimethylformamide (DMF) to dissolve the 4-bromothiophenol.

-

Add anhydrous potassium carbonate (2.0 equivalents) to the solution.

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the thiolate anion.

-

Slowly add 1-bromobutane (1.1 equivalents) to the reaction mixture dropwise.

-

Heat the reaction mixture to 60-70°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Caption: Synthetic workflow for this compound.

Structural Characterization

Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons: Two doublets in the range of δ 7.2-7.5 ppm, characteristic of a 1,4-disubstituted benzene ring. - Butyl chain protons: A triplet for the -S-CH₂- group around δ 2.8-3.0 ppm, two multiplets for the internal -CH₂- groups between δ 1.4-1.8 ppm, and a triplet for the terminal -CH₃ group around δ 0.9-1.0 ppm. |

| ¹³C NMR | - Aromatic carbons: Four signals in the aromatic region (δ 120-140 ppm), with the carbon attached to the bromine being the most downfield, and the carbon attached to the sulfur also showing a distinct chemical shift. - Butyl chain carbons: Four distinct signals for the butyl group, with the -S-CH₂- carbon appearing around δ 30-35 ppm. |

| IR Spectroscopy | - C-H stretching (aromatic): Peaks around 3000-3100 cm⁻¹. - C-H stretching (aliphatic): Peaks in the range of 2850-2960 cm⁻¹. - C=C stretching (aromatic): Peaks around 1470-1600 cm⁻¹. - C-Br stretching: A characteristic absorption in the fingerprint region, typically around 500-600 cm⁻¹. - C-S stretching: A weak absorption in the range of 600-800 cm⁻¹. |

| Mass Spectrometry (EI) | - Molecular ion (M⁺): A characteristic pair of peaks of nearly equal intensity at m/z 244 and 246, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes. - Fragmentation: Loss of the butyl group ([M-57]⁺) and other characteristic fragments of the butyl chain and the bromophenyl moiety. |

Applications in Drug Development

The true value of this compound for drug development professionals lies in its capacity to serve as a versatile starting material for the synthesis of a diverse library of compounds. The presence of the aryl bromide is particularly advantageous, as it allows for participation in a wide range of palladium-catalyzed cross-coupling reactions.

Utility in Cross-Coupling Reactions

Reactions such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions can be employed to replace the bromine atom with a variety of other functional groups, including aryl, vinyl, alkynyl, and amino moieties. This enables the rapid and efficient construction of complex molecular scaffolds, which is a cornerstone of modern medicinal chemistry for the exploration of structure-activity relationships.

The general utility of this compound as a building block in a drug discovery workflow is illustrated in the diagram below.

Caption: Role of this compound in a drug discovery workflow.

The butylthioether moiety, while less reactive than the aryl bromide, is not merely a passive component of the molecule. It can significantly influence the pharmacokinetic profile of a potential drug candidate by modulating its lipophilicity, which in turn affects absorption, distribution, metabolism, and excretion (ADME) properties. Furthermore, the sulfur atom can engage in hydrogen bonding and other non-covalent interactions with biological targets, potentially enhancing binding affinity and selectivity.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For specific handling and disposal guidelines, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound represents a strategically important building block for researchers and scientists in the field of drug development. Its bifunctional nature, combining a readily transformable aryl bromide with a property-modulating butylthioether, provides a versatile platform for the synthesis of novel and diverse chemical entities. While detailed experimental data for this specific compound is not widely published, its synthesis and characterization can be confidently approached based on established chemical principles and data from closely related analogues. The potential for this compound to serve as a key intermediate in the generation of compound libraries for high-throughput screening underscores its value in the ongoing quest for new and effective therapeutic agents.

References

-

PubChem. 1-Bromo-4-butylbenzene. National Center for Biotechnology Information. [Link]

-

PrepChem. Synthesis of 1-Bromo-4-(1-methylpropylthio)benzene.[Link]

-

PubChem. 1-Bromo-4-tert-butylbenzene. National Center for Biotechnology Information. [Link]

-

ChemSrc. 1-Bromo-4-tert-butylbenzene.[Link]

-

PrepChem. Synthesis of 1-Bromo-4-(1-methylpropylthio)benzene.[Link]

Sources

Technical Monograph: 1-Bromo-4-(butylthio)benzene

CAS: 121392-35-6 | Molecular Formula: C₁₀H₁₃BrS [1][2]

Executive Summary

This technical guide profiles 1-Bromo-4-(butylthio)benzene (also known as 4-bromophenyl butyl sulfide), a specialized organosulfur intermediate used primarily in the synthesis of high-refractive-index optical materials and as a metabolic pharmacophore in medicinal chemistry.[1][2][3]

Unlike common solvents, this compound lacks widespread, standardized physical data in public repositories.[1][2] This guide synthesizes available supplier data with chemically grounded predictions to provide a working profile for research and development. It emphasizes the orthogonal reactivity of the molecule: the bromine atom serves as a handle for metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the butylthio ether moiety acts as a lipophilic, electron-donating tail that can be selectively oxidized to sulfoxides or sulfones.[1][2]

PART 1: Molecular Architecture & Physicochemical Profile[1][2]

The physical state of 1-Bromo-4-(butylthio)benzene is dictated by the interplay between the heavy bromine atom (polarizability), the sulfur atom, and the flexible butyl chain.[1][2] While the methyl analog (4-bromothioanisole) is a low-melting solid/liquid (MP ~32°C), the addition of the butyl chain disrupts crystal packing, rendering this compound a viscous liquid or low-melting semi-solid at room temperature.[1][2]

Table 1: Physicochemical Specifications

| Property | Value / Description | Confidence Level |

| CAS Number | 121392-35-6 | Verified |

| Molecular Weight | 245.18 g/mol | Exact |

| Physical State | Colorless to pale yellow liquid (at 25°C) | High (Homolog inference) |

| Boiling Point | ~145–155°C at 2 mmHg (Predicted) | Medium (Based on 4-bromo-t-butylbenzene data) |

| Density | ~1.30 – 1.35 g/mL | Medium (Estimated vs. Water) |

| Solubility | Soluble in DCM, THF, Toluene, Ethyl Acetate.[1][2] Insoluble in Water.[1][2][4][5] | High |

| Storage | -20°C (Inert atmosphere recommended) | Protocol Standard |

| Refractive Index | > 1.58 (High RI due to S/Br content) | High |

ngcontent-ng-c1989010908="" class="ng-star-inserted">Critical Disambiguation: Do not confuse this compound with 1-Bromo-4-tert-butylbenzene (CAS 3972-65-4).[2] The tert-butyl analog lacks the sulfur atom and has significantly different electronic properties and reactivity profiles.[1][2]

PART 2: Synthetic Origins & Impurity Profiling

Understanding the synthesis of this molecule is crucial for interpreting its physical behavior and impurity profile.[1][2] The dominant synthetic route involves the S-alkylation of 4-bromobenzenethiol.[1][2] This method is preferred over the bromination of butyl phenyl sulfide, which often leads to inseparable mixtures of ortho/para isomers.[1][2]

Causality of Impurities[1][2]

-

Disulfides: The starting material, 4-bromobenzenethiol, is prone to oxidative dimerization to form bis(4-bromophenyl) disulfide.[1][2] This impurity appears as a solid precipitate or a high-retention peak in HPLC.[1][2]

-

Regioisomers: If synthesized via electrophilic substitution (bromination), trace amounts of the ortho-isomer may lower the boiling point and refractive index.[1][2]

Visualization: Synthetic Pathway and QC Workflow

Figure 1: Synthetic workflow illustrating the S-alkylation pathway and the origin of the critical disulfide impurity.

PART 3: Reactivity & Functionalization (The "So What?")

Researchers utilize 1-Bromo-4-(butylthio)benzene because it offers two chemically distinct "handles" that can be manipulated independently (Orthogonal Reactivity).[1][2]

-

The Bromo-Handle (C-Br):

-

Application: Substrate for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1][2]

-

Mechanism: The electron-donating effect of the sulfide (para-position) slightly deactivates the C-Br bond compared to electron-deficient aryl halides, often requiring electron-rich ligands (e.g., SPhos, XPhos) for efficient oxidative addition.[1][2]

-

-

The Thio-Tail (C-S-C):

-

Application: Metabolic stability modulation or "valency expansion."[1][2]

-

Reactivity: The sulfur atom can be selectively oxidized to a Sulfoxide (S=O) using 1 equivalent of mCPBA, or to a Sulfone (O=S=O) using excess oxidant.[1][2] This dramatically alters the polarity and solubility of the final drug candidate or material.[1][2]

-

Visualization: Orthogonal Reactivity Map

Figure 2: Orthogonal reactivity map showing how the Bromo and Thio groups can be targeted independently.

PART 4: Handling, Stability & Analytical Protocols

Due to the sulfur atom, this compound is susceptible to oxidation over time, leading to "creeping" polarity changes in stored samples.[1][2]

Protocol 1: Storage & Stability

-

Atmosphere: Store under Argon or Nitrogen.[1][2] Oxygen exposure will slowly convert the thioether to the sulfoxide.[1][2]

-

Temperature: -20°C is recommended to inhibit oxidation kinetics and minimize volatility.[1][2]

-

Odor Control: Like most organic sulfides, this compound likely possesses a distinct, disagreeable odor.[1][2] All handling must occur within a fume hood.[1][2] Bleach (hypochlorite) solution should be kept nearby to neutralize spills (oxidizes odoriferous sulfides to non-volatile sulfoxides).[1][2]

Protocol 2: Analytical Validation (HPLC)

Since physical constants are variable, HPLC is the gold standard for purity.[1][2]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).[1][2]

-

Mobile Phase: High organic gradient (e.g., 80% Acetonitrile / 20% Water) is likely required to elute this lipophilic molecule.[1][2]

-

Detection: UV at 254 nm.[1][2] Note that the sulfide oxidation products (sulfoxide/sulfone) will elute earlier (lower retention time) than the parent thioether due to increased polarity.[1][2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 121392-35-6. Retrieved from [Link][2]

-

Splendid Lab. Product Specification: 1-Bromo-4-butylthiobenzene (CSL-16502). Retrieved from [Link]

-

ChemSrc. General Properties of Aryl Alkyl Sulfides. Retrieved from [Link]

Sources

- 1. 1-Bromo-4-butylbenzene | C10H13Br | CID 521059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Bromo-4-tert-butylbenzene | C10H13Br | CID 77595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem960.com [chem960.com]

- 4. Mercury | Hg | CID 23931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cyclohexane | C6H12 | CID 8078 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile and Handling of 1-Bromo-4-(butylthio)benzene

[1][2][3]

Compound Identity

-

Common Synonyms: 4-Bromophenyl butyl sulfide; p-Bromophenyl butyl sulfide; 1-Bromo-4-butylthiobenzene[1][2][3]

Executive Summary

1-Bromo-4-(butylthio)benzene is a lipophilic organosulfur intermediate widely utilized in the synthesis of functional materials, pharmaceuticals, and high-refractive-index polymers.[1][2][3] Its structure features a polarizable bromine atom and a hydrophobic butyl thioether chain attached to a benzene ring.[1][2][3] This dual functionality dictates its solubility profile: it is highly soluble in non-polar and moderately polar organic solvents but strictly insoluble in water.[1][2][3]

This guide provides a definitive technical analysis of its solubility, dissolution protocols, and handling requirements, grounded in physicochemical principles and empirical data from structural analogs.[2][3]

Physicochemical Profile

The solubility behavior of 1-Bromo-4-(butylthio)benzene is governed by its high lipophilicity (LogP ~4.[1][2][3]8) and the lack of hydrogen-bond donors.[1][2][3]

Table 1: Key Physical Properties

| Property | Value / Characteristic | Relevance to Solubility |

| Physical State | Viscous Liquid / Low-melting Solid | Dissolution kinetics are generally fast; no high lattice energy barrier to overcome.[1][2][5][6] |

| Boiling Point | ~280–300°C (Predicted) | High boiling point requires vacuum distillation for purification; solvent removal requires care to avoid product loss.[2][3][5] |

| Density | ~1.25 g/mL | Denser than water; forms the bottom layer during aqueous extractions.[3][5] |

| LogP (Octanol/Water) | ~4.8 (Estimated) | Indicates high hydrophobicity; strong affinity for lipid bilayers and non-polar solvents.[3][5] |

| Dipole Moment | Moderate (~1.5 D) | Soluble in solvents with moderate dielectric constants (e.g., DCM, THF).[3][5] |

Solubility Analysis

Solvent Compatibility Matrix

The following data categorizes solvent suitability based on the "Like Dissolves Like" principle and experimental precedents for aryl alkyl sulfides.

Table 2: Solubility Data

| Solvent Class | Specific Solvent | Solubility Rating | Technical Notes |

|---|---|---|---|

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Excellent | Preferred solvents for extraction and chromatography.[1][2][5] |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Excellent | Ideal for lithiation or Grignard formation reactions.[3][5] |

| Aromatics | Toluene, Benzene | Excellent | Suitable for high-temperature coupling reactions (e.g., Buchwald-Hartwig).[1][2][5] |

| Polar Aprotic | DMF, DMSO | Good | Soluble, but recovery requires aqueous workup due to high solvent boiling points.[5] |

| Alkanes | Hexanes, Pentane | Moderate to Good | Solubility decreases at low temperatures; useful for recrystallization/precipitation of impurities.[3][5] |

| Alcohols | Methanol, Ethanol | Low to Moderate | Solubility is temperature-dependent; often used as anti-solvents.[2][3][5] |

| Aqueous | Water, Brine | Insoluble | Strictly immiscible; forms a biphasic system.[3][5] |

Mechanistic Solvation Diagram

The following diagram illustrates the solvation mechanism, highlighting the interaction between the solvent molecules and the solute's hydrophobic and polarizable domains.[1][2][3]

Figure 1: Mechanistic pathway of solvation.[1][2][3] The solute dissolves in organic media via Van der Waals forces but undergoes hydrophobic exclusion in aqueous environments.[3][5]

Experimental Protocols

Standard Dissolution Protocol (For Stock Solutions)

Objective: Prepare a 100 mM stock solution in Dichloromethane (DCM) for analytical standards or reaction screening.

-

Weighing: Accurately weigh 245.2 mg of 1-Bromo-4-(butylthio)benzene into a 20 mL scintillation vial.

-

Solvent Addition: Add 5 mL of anhydrous DCM.

-

Mixing: Vortex for 30 seconds. The compound should dissolve instantly, producing a clear, colorless to pale yellow solution.[1][2][3]

-

Dilution: Quantitatively transfer to a 10 mL volumetric flask . Rinse the vial with 2 x 2 mL DCM and add to the flask. Fill to the mark with DCM.

-

Storage: Transfer to an amber vial with a PTFE-lined cap. Store at 4°C.[1][2][3]

Purification & Extraction Workflow

When synthesizing this compound (e.g., via S-alkylation of 4-bromobenzenethiol), solubility differences are exploited for purification.[1][2][3]

Workflow Logic:

-

Reaction Mixture: Contains Product (Organic), DMF (Polar Organic), K₂CO₃ (Solid), and salts (KBr).[1][2][3]

-

Quench: Add Water. DMF mixes with water; Product separates.[1][2][3]

-

Extraction: Add Ethyl Acetate or Ether.[1][2][3] Product migrates to the organic layer.[1][2][3]

Figure 2: Purification workflow utilizing the immiscibility of the product with water and its high solubility in ether.[1][2][3][7]

Applications & Reactivity Context

Understanding the solubility is critical when using this compound as an intermediate.[1][2][3]

-

Suzuki-Miyaura Coupling:

-

Solvent System: Toluene/Water or DMF/Water mixtures are common.[1][2][3]

-

Implication: Since 1-Bromo-4-(butylthio)benzene is insoluble in water, a phase transfer catalyst (e.g., TBAB) or a co-solvent (Ethanol/THF) is required to facilitate interaction with the water-soluble boronic acid/base.[1][2][3]

-

-

Lithium-Halogen Exchange:

Safety and Handling

-

Odor: Like many organosulfides, this compound may possess a disagreeable, garlic-like odor.[1][2][3] Handle in a fume hood.

-

Skin Absorption: Lipophilic compounds can penetrate the skin barrier.[1][2][3] Wear nitrile gloves and long sleeves.[1][2][3]

-

Oxidation Sensitivity: Thioethers can oxidize to sulfoxides or sulfones upon prolonged exposure to air/light.[1][2][3] Store under inert gas (Nitrogen/Argon) if possible.

References

-

PubChem. (n.d.).[1][2][3][8] 1-Bromo-4-tert-butylbenzene Compound Summary (Used as structural analog for physical property estimation). National Center for Biotechnology Information.[1][2][3] Retrieved February 7, 2026, from [Link][1][2][3]

-

PrepChem. (n.d.).[1][2][3] Synthesis of aryl alkyl sulfides via S-alkylation. Retrieved February 7, 2026, from [Link][1][2][3]

Sources

- 1. 1-Bromo-4-tert-butylbenzene | C10H13Br | CID 77595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Bromo-4-butylbenzene | C10H13Br | CID 521059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-tert-Butyldiphenyl sulfide | C16H18S | CID 11413822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. usbio.net [usbio.net]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 1-Bromo-4-tert-butylbenzene, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. prepchem.com [prepchem.com]

- 8. Bis(4-bromophenyl) disulfide | C12H8Br2S2 | CID 219553 - PubChem [pubchem.ncbi.nlm.nih.gov]

safety and handling of 1-Bromo-4-butylthiobenzene

Technical Monograph: Operational Safety and Handling of 1-Bromo-4-butylthiobenzene

Part 1: Executive Summary & Molecular Profile

Objective: This guide defines the safe handling, storage, and experimental protocols for This compound (CAS: 109246-60-2). While structurally similar to alkyl bromobenzenes, the presence of the thioether (sulfide) moiety introduces specific hazards—primarily stench and potential sensitization —that require distinct engineering controls and waste management strategies compared to standard aryl halides.

Target Audience: Synthetic Chemists, Process Engineers, and HSE Officers in Organic Electronics and Medicinal Chemistry.

Physicochemical Identification

| Property | Specification |

| Chemical Name | 1-Bromo-4-(butylthio)benzene; (4-Bromophenyl)(butyl)sulfane |

| CAS Number | 109246-60-2 |

| Molecular Formula | C₁₀H₁₃BrS |

| Molecular Weight | 245.18 g/mol |

| Physical State | Colorless to pale yellow liquid (or low-melting solid) |

| Boiling Point | >250°C (Predicted); High-boiling oil |

| Solubility | Lipophilic; Soluble in DCM, THF, Toluene. Insoluble in water. |

| Odor Profile | High Intensity. Characteristic garlic/sulfur stench.[1] |

Part 2: Risk Assessment & Toxicology (The "Why")

Expert Insight: Do not underestimate the olfactory impact of this compound. Unlike simple aryl bromides, the thioether linkage creates a volatile odor profile that can cause "olfactory fatigue" (inability to smell the compound after prolonged exposure), leading to accidental overexposure.

GHS Classification

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Stench Hazard: Not always explicitly coded in GHS, but operationally critical.

-

Combustion Hazards: Releases toxic Hydrogen Bromide (HBr) and Sulfur Oxides (SOₓ).

Reactivity Profile

-

Stable: Under ambient conditions.

-

Incompatible: Strong oxidizing agents (peroxides, permanganates) will oxidize the sulfur. Note: This reactivity is exploited for waste neutralization.

-

Lithiation Risk: When using n-BuLi for lithium-halogen exchange, the sulfur atom can coordinate with lithium, potentially altering reaction kinetics compared to non-sulfur analogs.

Part 3: Engineering Controls & PPE (The "Defense")

Primary Containment

-

Fume Hood: Mandatory.[2] Minimum face velocity of 100 fpm (0.5 m/s) .

-

Glove Box: Recommended for weighing large quantities (>5g) to contain odor.

-

Vapor Trapping: All vacuum pumps (rotary evaporators/Schlenk lines) must be fitted with a Bleach Scrubber (see Section 4.2) to prevent exhausting sulfur odors into the building ventilation.

Personal Protective Equipment (PPE)

| PPE Type | Recommendation | Rationale |

| Gloves (Inner) | Nitrile (4 mil) | Standard splash protection. |

| Gloves (Outer) | Silver Shield / Laminate | Critical: Sulfur compounds permeate nitrile rapidly. Laminate gloves provide >4hr breakthrough time. |

| Eye Protection | Chemical Goggles | Safety glasses are insufficient if liquid splashes occur. |

| Respiratory | Half-mask with OV/AG cartridges | Only required if working outside a hood (e.g., spill cleanup). |

Part 4: Operational Protocol & Stench Control

Core Directive: The handling of thioethers requires a "Zero Release" mindset. The following workflow integrates chemical neutralization directly into the experimental process.

General Handling Workflow

Figure 1: Linear workflow emphasizing the neutralization step before waste disposal.

The "Bleach Oxidation" Protocol (Stench Neutralization)

Thioethers (R-S-R) can be oxidized to Sulfoxides (R-SO-R) or Sulfones (R-SO₂-R), which are generally odorless and non-volatile.

-

The Scrubber Solution: Prepare a 10% Sodium Hypochlorite (Bleach) solution.

-

Glassware Decontamination:

-

Do NOT wash glassware directly in the sink.

-

Submerge all contaminated syringes, flasks, and stir bars in a Bleach bath inside the fume hood.

-

Soak for 2-4 hours.

-

Rinse with water after the smell is gone.

-

-

Rotary Evaporator Trap: Place a bubbler containing Bleach solution between the vacuum source and the receiver flask to catch volatile sulfur vapors.

Part 5: Experimental Context (Synthesis)

Application: this compound is frequently used as a building block for organic semiconductors (OFETs) via Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig).

Protocol: Suzuki Coupling (Example)

-

Setup: Flame-dry a Schlenk flask. Cycle Argon/Vacuum 3x.

-

Reagents: Add Aryl Boronic Acid, Base (K₂CO₃), and Pd-Catalyst.

-

Addition: Add This compound via syringe through a septum. Avoid opening the flask to air.

-

Reaction: Heat to 80°C.

-

Workup (Crucial Step):

-

Cool to RT.

-

Quench with water.[3]

-

Wash the organic layer with dilute Bleach (if product is stable to oxidation) OR ensure all aqueous waste is treated with Bleach separately before disposal.

-

Figure 2: Reaction setup incorporating a stench scrubber to protect the vacuum system.

Part 6: Emergency Response

Spill Management

-

Minor Spill (<5 mL):

-

Evacuate non-essential personnel.

-

Cover spill with vermiculite or absorbent pads.

-

Pour 10% Bleach over the absorbent to oxidize the sulfide immediately.

-

Wait 15 minutes, then sweep up into a sealed container.

-

-

Major Spill: Evacuate the lab. Contact HSE. Do not attempt cleanup without SCBA if vapors are overwhelming.

Fire Fighting

-

Media: CO₂, Dry Chemical, or Foam.

-

Warning: Do NOT use a direct water jet; this may spread the burning liquid oil.

-

Byproducts: Firefighters must wear SCBA due to HBr and SO₂ formation.

Part 7: References

-

PubChem. 1-Bromo-4-butylbenzene (Analogous Structure & Physical Data). National Library of Medicine. Available at: [Link] (Note: Used for alkyl-chain physical property estimation; specific thio-analog data inferred from functional group chemistry).

-

Columbia University Environmental Health & Safety. SOP for Stench Chemicals. Available at: [Link]

-

UCLA Chemistry & Biochemistry. Standard Operating Procedures for Using Stench Chemicals. Available at: [Link]

-

Reeves, J. T., et al. "The Reaction of Grignard Reagents with Bunte Salts: A Thiol-Free Synthesis of Sulfides."[1] Organic Letters, 2014, 16(9), 2314–2317. (Reference for synthesis and stability of aryl alkyl sulfides).

Sources

A Technical Guide to Unlocking the Potential of 1-Bromo-4-butylthiobenzene: Emerging Research Frontiers

Foreword: Beyond the Catalog Page

1-Bromo-4-butylthiobenzene (CAS No. 121392-35-6) is a deceptively simple aromatic compound. At first glance, it is a bifunctional molecule featuring a reactive aryl bromide and a stable butyl thioether. However, this simplicity belies a significant, largely untapped potential for innovation across multiple scientific disciplines. This guide moves beyond basic catalog data to present a forward-looking analysis of this molecule's potential. We will dissect its core reactivity and propose tangible, high-impact research avenues for scientists in materials science, drug discovery, and synthetic methodology development. The insights herein are designed not as a rigid set of instructions, but as a strategic blueprint for pioneering new applications for this versatile chemical building block.

Core Molecular Architecture and Reactivity Profile

To fully appreciate the research opportunities, we must first understand the molecule's inherent chemical personality. It is defined by the interplay between its two key functional groups.

| Property | Value | Source |

| CAS Number | 121392-35-6 | [1] |

| Molecular Formula | C₁₀H₁₃BrS | [1] |

| Molecular Weight | 245.18 g/mol | [1] |

The molecule's utility stems from two primary reactive sites:

-

The C(sp²)-Br Bond: This aryl bromide is a classic "handle" for transition metal-catalyzed cross-coupling reactions. It is the gateway to forming new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds with exceptional regiocontrol. The C-Br bond is sufficiently reactive for catalysts like palladium to undergo oxidative addition, initiating a catalytic cycle.[2]

-

The Butylthioether Group: This moiety imparts several crucial characteristics. It increases the molecule's lipophilicity and can improve the solubility of its derivatives in organic media. While generally stable, the sulfur atom can be selectively oxidized to the corresponding sulfoxide and sulfone, providing a secondary layer of chemical diversification. This oxidation dramatically alters the electronic properties and hydrogen-bonding capacity of the molecule.

The logical relationship between these functionalities forms the basis of our proposed research areas.

Caption: Core functionalities of this compound and derived research paths.

Research Area 1: Next-Generation Poly(phenylene sulfide)s in Materials Science

Core Hypothesis: this compound can function as a chain-growth monomer to synthesize novel poly(phenylene sulfide) (PPS) derivatives with enhanced solubility and processability, overcoming a key limitation of current industrial PPS materials.[3]

Scientific Rationale: Standard high-molecular-weight PPS is renowned for its thermal stability and chemical resistance but is notoriously difficult to process due to its high melting point and poor solubility.[4] The incorporation of flexible butyl side chains via the polymerization of this compound is predicted to disrupt chain packing, thereby lowering the melting point and increasing solubility in common organic solvents. This would enable easier processing techniques like solution casting and the creation of advanced blends and composites.

Proposed Experimental Workflow

Caption: Workflow for synthesis and evaluation of novel PPS derivatives.

Protocol: Synthesis of Poly(4-butylthio-1,4-phenylene sulfide)

Trustworthiness: This protocol is designed as a self-validating system. The success of the Grignard formation (Step 3) can be confirmed by quenching an aliquot with D₂O and analyzing by ¹H NMR before proceeding. The polymerization progress (Step 5) can be monitored by taking aliquots and analyzing the molecular weight distribution via GPC.

-

Glassware Preparation: All glassware must be oven-dried at 120 °C for at least 4 hours and assembled hot under a stream of dry argon. A three-neck flask equipped with a condenser, magnetic stirrer, and argon inlet is required.

-

Monomer Preparation: Place magnesium turnings (1.1 equivalents) in the reaction flask. Add a small crystal of iodine.

-

Grignard Reagent Formation: Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF). Add this solution dropwise to the magnesium turnings. Gentle heating may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing. Maintain the reaction at 40 °C for 2 hours after the addition is complete to ensure full conversion to the Grignard reagent, 4-(butylthio)phenylmagnesium bromide.

-

Catalyst Introduction: In a separate, dry Schlenk flask, suspend [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂) (0.01 eq) in anhydrous THF.

-

Polymerization: Cool the Grignard solution to 0 °C. Add the catalyst suspension in one portion. Allow the reaction to warm slowly to room temperature and stir for 24 hours. The solution will become increasingly viscous.

-

Workup: Quench the reaction by slowly adding 1 M HCl. Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

-

Purification: Filter the solid polymer and wash extensively with methanol and water. To remove catalyst residue, redissolve the polymer in chloroform and precipitate it again from methanol. Dry the resulting white or off-white polymer under vacuum at 60 °C to a constant weight.

Research Area 2: Scaffolding for Novel Bioactive Compounds in Drug Discovery

Core Hypothesis: this compound is an ideal starting scaffold for constructing diverse chemical libraries for high-throughput screening, leveraging its strategically positioned reactive handle and its drug-like thioether moiety.

Scientific Rationale: Aryl thioethers are prevalent in a significant number of FDA-approved drugs, contributing to potency and modulating pharmacokinetic properties.[5] The butylthioether group offers a lipophilic anchor, while the aryl bromide is a versatile point for diversification via robust cross-coupling reactions.[6][7] This dual nature allows for the rapid generation of compound libraries with a common core but widely varying peripheral chemistry, a cornerstone of modern medicinal chemistry. Furthermore, the subsequent oxidation of the sulfide to sulfoxide or sulfone creates new chemical entities with altered polarity and hydrogen bonding potential from a single precursor, effectively tripling the library's diversity.

Proposed Diversification Strategy

Caption: Divergent synthesis workflow for generating a compound library.

Protocol: Representative Suzuki-Miyaura Coupling and Subsequent Oxidation

Expertise & Causality: We choose a Suzuki-Miyaura coupling as the primary diversification step due to its exceptional functional group tolerance and the vast commercial availability of boronic acids.[8][9] For the subsequent oxidation, meta-chloroperoxybenzoic acid (m-CPBA) is selected. Using 1.1 equivalents at low temperature favors the formation of the sulfoxide, while using >2.2 equivalents at room temperature or with gentle heating drives the reaction to the sulfone, allowing for controlled access to either oxidation state.

-

Reaction Setup: To a microwave vial, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (K₂CO₃, 3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.02 eq).

-

Solvent Addition: Add a 3:1 mixture of dioxane and water.

-

Degassing: Seal the vial and purge with argon for 10 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the mixture in a microwave reactor to 120 °C for 30 minutes. Monitor reaction completion by TLC or LC-MS.

-

Workup: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product (the aryl-aryl thioether) by flash column chromatography on silica gel.

-

Controlled Oxidation: Dissolve the purified thioether in dichloromethane (DCM) and cool to 0 °C in an ice bath.

-

Sulfoxide Synthesis: Add a solution of m-CPBA (1.1 eq) in DCM dropwise. Stir at 0 °C for 2 hours.

-

Sulfone Synthesis: (Alternative to step 8) Add a solution of m-CPBA (2.5 eq) in DCM dropwise and allow the reaction to warm to room temperature, stirring for 6 hours.

-

Quench and Purify: Quench the oxidation reaction by washing with a saturated aqueous solution of sodium bicarbonate followed by brine. Dry the organic layer, concentrate, and purify by chromatography to isolate the target sulfoxide or sulfone.

References

-

Chemsrc. (n.d.). 1-Bromo-4-tert-butylbenzene. Retrieved February 7, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Bromo-4-butylbenzene. PubChem. Retrieved February 7, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Bromo-4-tert-butylbenzene. PubChem. Retrieved February 7, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). Experiment: Synthesis of 1-Bromo-4-nitrobenzene. Science Learning Center. Retrieved February 7, 2026, from [Link]

-

ACS Publications. (n.d.). Synthesis of Aryl Thioethers through the N-Chlorosuccinimide-Promoted Cross-Coupling Reaction of Thiols with Grignard Reagents. The Journal of Organic Chemistry. Retrieved February 7, 2026, from [Link]

-

Semantic Scholar. (n.d.). Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted co. Retrieved February 7, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, 1-bromo-4-methyl-. NIST WebBook. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with.... Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). Selective coupling reaction of 1-bromo-4-(bromo methyl)benzene with p-tolylboronic acid. Retrieved February 7, 2026, from [Link]

-

ACS Publications. (n.d.). Poly(p-phenylene sulfide) Synthesis: A Step-Growth Polymerization with Unequal Step Reactivity. Macromolecules. Retrieved February 7, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of thioethers, arenes and arylated benzoxazoles by transformation of the C(aryl)–C bond of aryl alcohols. PMC. Retrieved February 7, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Facile synthesis of telechelic poly(phenylene sulfide)s by means of electron-deficient aromatic sulfonium electrophiles. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). Other drugs containing thioethers. Retrieved February 7, 2026, from [Link]

-

University of Groningen. (n.d.). Direct catalytic cross-coupling of organolithium compounds. Research Portal. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). Suzuki coupling of 1-bromo-4-(1-octynyl)benzene (5) with arylboronic acid 6a-e. Retrieved February 7, 2026, from [Link]

- Google Patents. (n.d.). CN103897187A - Synthesis method of fiber-grade polyphenylene sulfide (PPS) resin.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 7, 2026, from [Link]

-

Scientific.Net. (n.d.). Why Synthesizing Poly(1,4-Phenylene Sulfide) through Oxidative Polymerization Has not so far Been Adopted as the Industrial Process. Retrieved February 7, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). The synthesis of poly(phenylene sulfide sulfone) in ionic liquids at atmospheric pressure. Retrieved February 7, 2026, from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Thioether Formation. Reagent Guides. Retrieved February 7, 2026, from [Link]

-

PubMed. (n.d.). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. Retrieved February 7, 2026, from [Link]

-

Chemistry LibreTexts. (n.d.). Suzuki-Miyaura Coupling. Retrieved February 7, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Microwave assisted C–S cross-coupling reaction from thiols and 2-(4-bromo phenyl)-benzothiazole employed by CuI in acetonitrile. New Journal of Chemistry. Retrieved February 7, 2026, from [Link]

Sources

- 1. usbio.net [usbio.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. The synthesis of poly(phenylene sulfide sulfone) in ionic liquids at atmospheric pressure - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04627H [pubs.rsc.org]

- 4. Why Synthesizing Poly(1,4-Phenylene Sulfide) through Oxidative Polymerization Has not so far Been Adopted as the Industrial Process | Scientific.Net [scientific.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Stability and Storage of 1-Bromo-4-butylthiobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical aspects of stability and storage for 1-Bromo-4-butylthiobenzene. As a Senior Application Scientist, the following information is synthesized from chemical principles, data on analogous compounds, and best practices in chemical management to ensure the integrity of this important research chemical.

Chemical Profile and Intrinsic Stability

This compound possesses two key functional groups that dictate its reactivity and stability: an aryl bromide and a thioether (sulfide) linkage. Understanding the inherent chemical properties of these moieties is fundamental to predicting and preventing its degradation.

-

Aryl Bromide: The carbon-bromine (C-Br) bond on the aromatic ring is moderately stable. However, it can be susceptible to cleavage under certain conditions, such as exposure to UV light or in the presence of strong reducing agents, which can lead to dehalogenation.[1][2]

-

Thioether (Sulfide): The sulfur atom in the butylthio group is nucleophilic and prone to oxidation. This is the most likely point of degradation under typical storage conditions. Thioethers can be oxidized to sulfoxides and subsequently to sulfones.[3][4] This oxidation can be initiated by atmospheric oxygen, especially in the presence of light, heat, or metal contaminants.

A summary of the key chemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃BrS | N/A |

| Molecular Weight | 245.18 g/mol | N/A |

| Appearance | Likely a liquid or low-melting solid | Inferred from similar compounds |

| Solubility | Insoluble in water | [5] |

Recommended Storage Conditions

To maintain the long-term integrity of this compound, the following storage conditions are recommended. These are based on best practices for preserving compounds with similar functional groups.

| Parameter | Recommendation | Rationale |

| Temperature | -20°C | While some suppliers of similar aryl halides suggest cool, dry storage, the thioether functionality benefits from lower temperatures to minimize oxidative degradation. A storage temperature of -20°C is a prudent measure to ensure long-term stability. |

| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidation of the thioether group, it is highly recommended to store the compound under an inert atmosphere. This displaces oxygen, a key initiator of degradation. |

| Light | Amber vial or in the dark | Aryl halides can be light-sensitive, and UV exposure can promote C-Br bond cleavage.[1][6] Storing in an amber vial or in a dark location is essential. |

| Container | Tightly sealed, appropriate material | The container should be tightly sealed to prevent the ingress of moisture and air. Glass is a suitable material. For larger quantities, fluorinated HDPE may also be appropriate. |

Potential Degradation Pathways and Their Mitigation

The primary degradation pathways for this compound are oxidation of the sulfur atom and, to a lesser extent, cleavage of the carbon-bromine bond.

Oxidation of the Thioether

The most probable degradation route is the oxidation of the sulfide to a sulfoxide and then to a sulfone. This can be initiated by atmospheric oxygen, particularly in the presence of light and trace metal impurities.

Caption: Oxidation pathway of this compound.

Mitigation Strategy:

-

Inert Atmosphere: The most effective mitigation is storage under an inert gas (argon or nitrogen) to exclude oxygen.

-

Low Temperature: Storing at -20°C significantly reduces the rate of oxidation.

-

Avoid Contaminants: Ensure that the storage vessel is clean and free of metal contaminants that can catalyze oxidation.

Dehalogenation of the Aryl Bromide

While less common under standard storage conditions, the C-Br bond can be cleaved, particularly with exposure to UV light or in the presence of reducing agents.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

Methodological & Application

Sonogashira coupling with 1-Bromo-4-butylthiobenzene

Application Note: High-Efficiency Sonogashira Coupling of 1-Bromo-4-(butylthio)benzene

Executive Summary

This guide details the protocol for the Sonogashira cross-coupling of 1-Bromo-4-(butylthio)benzene with terminal alkynes.[1][2] While standard Sonogashira conditions often suffice for simple aryl bromides, this specific substrate presents two distinct mechanistic challenges:

-

Catalyst Poisoning: The thioether moiety (-S-Bu) acts as a soft Lewis base, capable of coordinating to the soft Palladium(II) center, potentially arresting the catalytic cycle.[1]

-

Electronic Deactivation: The butylthio group is an electron-donating group (EDG) by resonance, which increases the electron density on the aromatic ring, thereby slowing the rate-limiting oxidative addition step compared to electron-deficient aryl halides.[1][2]

This note provides a Standard Protocol (Method A) for initial screening and a High-Performance Protocol (Method B) utilizing sterically demanding phosphine ligands to overcome sulfur interference.[1][2][3]

Chemical Context & Substrate Properties

| Property | Data | Note |

| Compound | 1-Bromo-4-(butylthio)benzene | Thioether-functionalized aryl halide |

| Structure | Br-C6H4-S-(CH2)3CH3 | para-substituted |

| Molecular Weight | ~245.18 g/mol | |

| Physical State | Liquid (High Viscosity) | Density approx.[1][2][4] 1.2–1.3 g/mL |

| Reactivity Class | Deactivated Aryl Bromide | Slower Oxidative Addition |

| Major Risk | Pd-S Coordination | Requires higher temperature or bulky ligands |

Mechanistic Insight: The Sulfur Challenge

In a standard Sonogashira cycle, the active catalyst is a Pd(0) species.[1][3][5] The presence of the thioether side-chain introduces a competitive equilibrium.[1][2] The sulfur atom can displace the phosphine ligand or coordinate to the open site required for the alkyne, forming a "resting state" complex that removes the catalyst from the active cycle.[3]

Figure 1: Catalytic Cycle & Sulfur Inhibition Pathway [1][2][3]

Caption: The standard Sonogashira cycle (clockwise) vs. the competitive sulfur coordination pathway (dashed red lines) which leads to catalyst arrest.

Experimental Protocols

Reagent Stoichiometry Table

| Reagent | Equiv.[1][2][3][6] | Role |

| 1-Bromo-4-(butylthio)benzene | 1.0 | Limiting Reagent |

| Terminal Alkyne | 1.2 | Coupling Partner |

| Base (Et₃N or Diisopropylamine) | 2.0 - 3.0 | Acid Scavenger (HBr) |

| Catalyst (Pd) | 0.03 - 0.05 | 3-5 mol% loading |

| Co-Catalyst (CuI) | 0.015 - 0.025 | 1.5-2.5 mol% (keeps 1:2 Cu:Pd ratio) |

| Solvent (THF or DMF) | [0.2 M] | Anhydrous, Degassed |

Method A: Standard Protocol (Cost-Effective)

Best for: Initial screening or if the thioether binding is weak.

-

Preparation: Flame-dry a 25 mL Schlenk flask or round-bottom flask equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.[1][2][3]

-

Charging Solids: Add Pd(PPh₃)₂Cl₂ (3 mol%) and CuI (1.5 mol%) to the flask.

-

Note: CuI is light sensitive; minimize exposure.[3]

-

-

Solvent & Substrate: Add anhydrous THF (degassed) via syringe. Add 1-Bromo-4-(butylthio)benzene (1.0 equiv) and Triethylamine (3.0 equiv).[1][2]

-

Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise.

-

Reaction: Stir at 60°C for 4–12 hours.

-

Monitoring: Check TLC or LC-MS every 2 hours.

-

-

Workup: Cool to Room Temperature (RT). Dilute with diethyl ether. Wash with saturated NH₄Cl (to remove Cu) and brine.[1][2][3] Dry over MgSO₄, filter, and concentrate.

Method B: High-Performance Protocol (Rugged)

Best for: Cases where Method A stalls (low conversion) due to sulfur poisoning.[1][2]

-

Catalyst System: Use Pd(OAc)₂ (2 mol%) and XPhos or SPhos (4 mol%).[1][2][3]

-

Solvent/Base: Switch to DMF (Dimethylformamide) and Diisopropylamine (DIPA).[1][2][3]

-

Temperature: Heat to 80–90°C . The higher energy barrier of the electron-rich C-Br bond requires more thermal energy.[1][2]

-

Procedure:

-

Pre-complex the Pd(OAc)₂ and Ligand in the solvent for 15 mins at RT before adding the aryl bromide and CuI.

-

Proceed with alkyne addition as in Method A.

-

Workflow & Purification Logic

Figure 2: Experimental Workflow

Caption: Step-by-step workflow from reagent preparation to isolated product.[1][2][3][4][5][7][8][9][10][11][12]

Troubleshooting & Optimization (Self-Validating Systems)

| Observation | Diagnosis | Corrective Action |

| Reaction turns black immediately | Pd precipitation (Pd black formation).[1][2] | Ligand concentration is too low or oxygen leaked in.[1][2][3] Increase Phosphine:Pd ratio to 3:1. |

| Starting material remains (0% conv.) | Catalyst poisoning or oxidative addition failure. | Switch to Method B. The bulky ligand (XPhos) is required to prevent S-poisoning.[1][2] |

| Homocoupling of Alkyne (Glaser) | Oxygen presence.[1][2][3] | Degas solvents thoroughly (Freeze-Pump-Thaw x3).[1][2][3] Add alkyne slower.[1][2][3] |

| Blue aqueous layer during workup | Copper complexing with amine.[1][2][3] | This is normal. Wash with NH₄Cl until the blue color persists in the aqueous layer, ensuring all Cu is removed from organic phase.[3] |

Safety Information

-

1-Bromo-4-(butylthio)benzene: Irritant.[1][2] Avoid contact with skin.[1][2][3] Thioethers often have a disagreeable odor; use a fume hood.[1][2][3]

-

Palladium: Heavy metal, dispose of as hazardous waste.[1][2][3]

References

-

Sonogashira, K. (2002).[1][2][3] "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides". Journal of Organometallic Chemistry, 653(1-2), 46–49.[1][2][3]

-

Littke, A. F., & Fu, G. C. (2002).[1][2][3] "Palladium-catalyzed coupling reactions of aryl chlorides". Angewandte Chemie International Edition, 41(22), 4176-4211.[1][2][3] (Discussion on bulky ligands for difficult substrates).

-

Dubbaka, S. R., & Vogel, P. (2003).[1][2][3] "Palladium-catalyzed cross-coupling reactions of sulfur-containing substrates". Angewandte Chemie, 42, (Specifics on S-poisoning).

-

Gelbord, et al. (2020).[1][2][3] "Buchwald Ligands: A User's Guide". ACS Central Science.[1][2][3] (Guide for selecting XPhos/SPhos). [1][3]

Sources

- 1. 1-Bromo-4-tert-butylbenzene | C10H13Br | CID 77595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Bromo-4-butylbenzene | C10H13Br | CID 521059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 1-Bromo-4-tert-butylbenzene, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. 1-Bromo-4-tert-butylbenzene | CAS#:3972-65-4 | Chemsrc [chemsrc.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

preparation of liquid crystal precursors using 1-Bromo-4-butylthiobenzene

Application Note: Precision Synthesis of High-Birefringence Liquid Crystal Precursors Sub-Topic: Utilizing 1-Bromo-4-butylthiobenzene as a Core Building Block

Executive Summary

This guide details the synthetic utility of This compound (CAS: 104934-52-3) in the preparation of advanced liquid crystal (LC) precursors. Unlike conventional alkoxy-based mesogens, thioether-substituted aromatics offer superior polarizability anisotropy (

This document outlines the conversion of this compound into two universal LC precursors:

-

4-(Butylthio)phenylboronic acid (via Lithiation/Boronation).

-

4'-(Butylthio)-4-biphenylamine (via Suzuki-Miyaura Coupling), a gateway to isothiocyanate (NCS) mesogens.

Strategic Utility: The Thioether Advantage

The substitution of oxygen with sulfur in the terminal chain of a mesogen fundamentally alters its electro-optical properties.

-

High Birefringence (

): The greater polarizability of the C-S bond compared to C-O contributes to a higher refractive index anisotropy, often pushing -

Viscosity Trade-off: While thioethers increase viscosity slightly, the butyl chain length offers an optimal balance between nematic range retention and rotational viscosity (

). -

Synthetic Robustness: The thioether moiety is stable under basic Suzuki and Sonogashira conditions, provided specific catalyst protocols are followed to prevent Pd-poisoning.

Critical Reaction Pathways

The following flowchart illustrates the divergence from the starting material into two primary precursor classes: Boronic Acids (for biaryl coupling) and Tolanes (for high-

Figure 1: Synthetic divergence from this compound to key LC intermediates.

Detailed Protocols

Protocol A: Synthesis of 4-(Butylthio)phenylboronic Acid

Objective: To convert the electrophilic aryl bromide into a nucleophilic boronic acid suitable for Suzuki coupling. Mechanism: Lithium-Halogen Exchange followed by electrophilic trapping with trimethyl borate.

Reagents:

-

This compound (10.0 g, 40.8 mmol)

-

n-Butyllithium (2.5 M in hexanes, 18.0 mL, 45.0 mmol)

-

Trimethyl borate (5.5 mL, 49.0 mmol)

-

Tetrahydrofuran (THF), anhydrous (100 mL)

-

HCl (10% aqueous solution)

Step-by-Step Methodology:

-

Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and dropping funnel. Flush with

for 15 minutes. -

Solvation: Charge the flask with this compound and anhydrous THF. Cool the solution to -78°C using a dry ice/acetone bath. Crucial: Low temperature prevents the n-BuLi from attacking the thioether linkage.

-

Lithiation: Add n-Butyllithium dropwise over 20 minutes. Maintain internal temperature below -70°C. Stir for 1 hour at -78°C. The solution will turn a pale yellow.

-

Boronation: Add trimethyl borate rapidly in one portion. The reaction is exothermic; allow the temperature to rise naturally to room temperature (RT) over 4 hours.

-

Hydrolysis: Quench the reaction with 10% HCl (30 mL) and stir vigorously for 1 hour to hydrolyze the boronate ester to the acid.

-

Workup: Extract with diethyl ether (3 x 50 mL). Wash combined organics with brine, dry over

, and concentrate in vacuo. -

Purification: Recrystallize from n-hexane/ethanol (10:1) to yield white needles.

-

Target Yield: 75-85%[1]

-

QC Check:

NMR (DMSO-

-

Protocol B: Suzuki Cross-Coupling to Biaryl Core

Objective: Coupling the boronic acid (from Protocol A) or the starting bromide with a complementary aryl halide to form the mesogenic core. Challenge: Sulfur can poison Palladium catalysts. Solution: Use of Pd(dppf)Cl2 (ferrocene ligand) or S-Phos creates a steric bulk that protects the Pd center from sulfur coordination.

Reagents:

-

This compound (1.0 eq)

-

4-Aminophenylboronic acid pinacol ester (1.1 eq)

-

Catalyst:

(3 mol%) -

Base:

(3.0 eq) -

Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Methodology:

-

Degassing: Combine solvent components and sparge with Argon for 30 minutes. Oxygen removal is critical to prevent homocoupling.

-

Charging: In a Schlenk tube, combine the bromide, boronic ester, base, and catalyst.

-

Reaction: Add the degassed solvent. Seal the tube and heat to 90°C for 12-16 hours.

-

Monitoring: Monitor via TLC (Hexane/Ethyl Acetate 4:1). The starting bromide spot (

) should disappear. -

Workup: Filter through a Celite pad to remove Pd black. Dilute with ethyl acetate, wash with water and brine.

-

Purification: Column chromatography on silica gel.

-

Result:4'-(Butylthio)-4-biphenylamine . This is a direct precursor to isothiocyanate LCs (via reaction with thiophosgene or

).

-

Data Summary & Specifications

| Parameter | Value / Specification | Notes |

| Precursor Purity | > 99.5% (HPLC) | Essential to prevent ionic impurities in final LC. |

| Melting Point | ~35-40°C (Bromide) | Low MP facilitates ease of handling. |

| Reactivity | High (Lithiation) | Sensitive to moisture; requires inert atmosphere. |

| Catalyst Compatibility | Pd(dppf)Cl2, S-Phos | Avoid Pd(PPh3)4 if reaction times are long (>24h). |

| Target | 0.25 - 0.35 | For final LC derived from this precursor. |

Troubleshooting & Optimization

Issue: Catalyst Poisoning (Low Yield in Coupling)

-

Symptom:[1][2][3][4] Reaction stalls after 50% conversion; Pd black precipitates early.

-

Cause: The thioether sulfur coordinates to the Pd(II) species, displacing labile ligands like

. -

Correction: Switch to bidentate ligands like dppf or bulky Buchwald ligands (XPhos , SPhos ). Increase catalyst loading to 5 mol%.

Issue: Scrambling during Lithiation

-

Symptom:[1][2][3][4] Complex mixture of products; presence of butyl-phenyl sulfide.

-

Cause: Lithiation temperature too high (>-60°C), leading to ortho-lithiation or cleavage of the C-S bond.

-

Correction: Strictly maintain -78°C. Ensure n-BuLi is titrated before use.

References

-

High Birefringence Bistolane Liquid Crystals. Source: ResearchGate. Context: Describes the synthesis of alkylsulfur-terminated tolanes via Sonogashira coupling and their optical properties. URL:[Link]

-

The Effects of Alkylthio Chains on Liquid Crystal Dimers. Source: Royal Society of Chemistry (RSC). Context: Comparative analysis of alkoxy vs. alkylthio terminal chains on mesophase behavior. URL:[Link]

-

Enantioselective Oxidation of Alkyl Aryl Sulfides. Source: Organic Syntheses.[1][5][6] Context: Provides handling and characterization data for bromothioanisole derivatives, useful for purity checks. URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. catalogimages.wiley.com [catalogimages.wiley.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ajchem-a.com [ajchem-a.com]

The Versatile Role of 1-Bromo-4-butylthiobenzene in Advanced Materials Science: Application Notes and Protocols

This comprehensive guide delves into the multifaceted applications of 1-Bromo-4-butylthiobenzene in the dynamic field of materials science. Intended for researchers, scientists, and professionals in drug development, this document provides not only a theoretical framework but also detailed, field-proven protocols for the synthesis and functionalization of novel materials. We will explore its utility as a key building block in conducting polymers, a versatile component for surface modification via self-assembled monolayers (SAMs), and as a precursor for the creation of functionalized nanoparticles.

Introduction: The Unique Chemical Architecture of this compound

This compound, with the chemical formula C₁₀H₁₃BrS, is an aromatic compound featuring a benzene ring substituted with a bromine atom and a butylthioether group at the para positions. This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable precursor in various materials science applications. The bromine atom serves as a reactive site for a multitude of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental to the construction of polymeric and molecular electronic structures.[1][2][3] Concurrently, the butylthioether group influences the material's solubility, processability, and interfacial properties, and can play a crucial role in directing self-assembly and facilitating surface attachment.

I. A Key Monomer in the Synthesis of Conducting Polymers

The development of organic conducting polymers is a cornerstone of modern electronics, offering advantages such as flexibility, low cost, and large-area fabrication.[4][5] this compound is a promising monomer for the synthesis of poly(p-phenylene sulfide) (PPS) and related conducting polymers. The presence of the bromine atom allows for polymerization through various cross-coupling reactions, leading to the formation of a conjugated polymer backbone.[6][7][8]

Rationale for Use:

The butylthioether side chain in this compound is crucial for several reasons. It enhances the solubility of the resulting polymer in common organic solvents, which is a significant advantage for solution-based processing techniques like spin-coating and inkjet printing.[9] Furthermore, the sulfur atom in the thioether linkage can influence the electronic properties of the polymer, contributing to its charge transport characteristics. The general structure of brominated aromatic compounds makes them suitable for polymerization via well-established methods like Suzuki or Stille coupling reactions.[1][3]

Experimental Protocol: Synthesis of Poly(4-butylthio-p-phenylene) via Suzuki Coupling

This protocol outlines a representative method for the polymerization of this compound to yield a conducting polymer.

Materials:

-

This compound

-

4-Butylthiobenzeneboronic acid pinacol ester (or can be synthesized in situ)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene (anhydrous)

-

Methanol

-

Deionized water

Instrumentation:

-

Schlenk line or glovebox for inert atmosphere reactions

-

Three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a flame-dried three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq), 4-butylthiobenzeneboronic acid pinacol ester (1.05 eq), and potassium carbonate (3.0 eq).

-

Catalyst Preparation: In a separate flask, prepare the palladium catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in anhydrous toluene.

-

Polymerization: Add the catalyst solution to the monomer mixture via a syringe. Add additional anhydrous toluene to the reaction flask to achieve a suitable concentration for stirring.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 110°C) with vigorous stirring. Monitor the progress of the polymerization by techniques such as thin-layer chromatography (TLC) or gel permeation chromatography (GPC) of small aliquots. The reaction is typically run for 24-48 hours.

-

Polymer Precipitation and Purification: After cooling to room temperature, pour the reaction mixture into a large volume of methanol to precipitate the polymer. Filter the solid polymer and wash it sequentially with deionized water, methanol, and a final rinse with acetone to remove residual monomers, catalyst, and salts.

-

Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 60°C) to a constant weight.

Data Presentation:

| Parameter | Value |

| Monomer Ratio (Bromo:Boronic Ester) | 1 : 1.05 |

| Catalyst Loading (mol%) | 2% Pd(OAc)₂, 8% PPh₃ |

| Base | K₂CO₃ (3.0 eq) |

| Solvent | Anhydrous Toluene |

| Reaction Temperature | Reflux (~110°C) |

| Reaction Time | 24 - 48 hours |

Workflow Diagram:

Caption: Suzuki polymerization workflow for poly(4-butylthio-p-phenylene).

II. Formation of Self-Assembled Monolayers (SAMs) for Surface Engineering

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a solid surface. They are a powerful tool for tailoring the chemical and physical properties of interfaces.[10][11][12][13][14] The butylthioether group of this compound, or a derivative where the thioether is converted to a thiol, can act as an anchor to form SAMs on noble metal surfaces, particularly gold. The exposed bromo group then provides a reactive handle for further surface functionalization.

Rationale for Use:

The formation of a SAM from a bromo-functionalized aromatic thiol on a gold surface creates a versatile platform for subsequent chemical modifications. This "grafting-to" approach allows for the covalent attachment of a wide range of molecules, including biomolecules, polymers, or other functional organic moieties, through reactions at the bromine site. This enables the precise engineering of surface properties for applications in biosensors, molecular electronics, and anti-fouling coatings.

Experimental Protocol: Formation of a 1-Bromo-4-thiobenzene SAM on a Gold Surface

This protocol describes the formation of a self-assembled monolayer from a thiol derivative of this compound on a gold substrate.

Materials:

-

1-Bromo-4-mercaptobenzene (can be synthesized from this compound)

-

Ethanol (absolute, anhydrous)

-

Gold-coated substrate (e.g., silicon wafer with a chromium adhesion layer and a gold top layer)

-

Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION IS ADVISED )

-

Deionized water (18 MΩ·cm)

-

Nitrogen gas (high purity)

Instrumentation:

-

Fume hood